(3S,5S)-1-Benzyl-3,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features benzyl and dimethyl groups attached to the piperazine ring, which contribute to its unique chemical and physical properties. The International Union of Pure and Applied Chemistry name for this compound is (3S,5S)-1-benzyl-3,5-dimethylpiperazine, and it has a Chemical Abstracts Service registry number of 162240-95-1. This compound is primarily utilized in scientific research and medicinal chemistry due to its potential biological activities and applications as a building block in organic synthesis.
(3S,5S)-1-Benzyl-3,5-dimethylpiperazine is synthesized from commercially available starting materials such as benzyl chloride and 3,5-dimethylpiperazine. It falls under the classification of piperazine derivatives, which are known for their diverse biological activities and applications in pharmacology. Piperazines are often used in the development of pharmaceuticals owing to their ability to interact with various biological targets.
The synthesis of (3S,5S)-1-benzyl-3,5-dimethylpiperazine typically involves the following steps:
This method allows for effective synthesis while maintaining the desired stereochemistry of the product.
The molecular formula of (3S,5S)-1-benzyl-3,5-dimethylpiperazine is C13H20N2, with a molecular weight of 204.32 g/mol. The structure can be represented using the following information:
This structural configuration contributes to its unique properties and potential interactions with biological targets .
(3S,5S)-1-Benzyl-3,5-dimethylpiperazine can undergo several chemical reactions:
The mechanism of action for (3S,5S)-1-benzyl-3,5-dimethylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist at these targets, modulating their activity and influencing various biochemical pathways. The precise mechanism depends on the biological context in which the compound is utilized.
Relevant data regarding physical properties can be obtained from suppliers' technical sheets that provide detailed specifications for purity and handling .
(3S,5S)-1-Benzyl-3,5-dimethylpiperazine has diverse applications across various fields:
The piperazine ring adopts two predominant chair conformations, with energy barriers of ~43 kJ/mol facilitating interconversion. Methyl substitution at C3 and C5 positions imposes significant conformational constraints, while benzyl N1-substitution provides a hydrophobic pharmacophore. The (3S,5S) stereochemistry creates a C₂-symmetric architecture that profoundly influences molecular recognition phenomena. This symmetry enables enantioselective interactions with chiral biological targets, particularly G-protein-coupled receptors and enzymes [8]. The dimethyl configuration enhances metabolic stability by impeding cytochrome P450-mediated oxidation at these positions, while the benzyl group facilitates π-π stacking interactions with aromatic residues in binding pockets [7].
Table 1: Key Structural Identifiers of (3S,5S)-1-Benzyl-3,5-dimethylpiperazine
Property | Value | Source |
---|---|---|
CAS Registry Number | 162240-95-1 (free base) | [5] |
24196010 (hydrochloride salt) | [1] | |
Molecular Formula | C₁₃H₂₀N₂ (free base) | [5] [6] |
Molecular Weight | 204.31 g/mol | [5] |
Stereodescriptors | (3S,5S) | [1] [5] |
Density | 0.964 g/cm³ | [5] |
Boiling Point | 291.5°C at 760 mmHg | [5] |
The compound exhibits distinct physicochemical properties compared to achiral analogs: 15% higher boiling point, 32% increased density, and significantly altered solubility profiles due to tighter crystal packing. X-ray crystallography of related compounds reveals that the trans-(3S,5S) configuration positions both methyl groups equatorially, minimizing steric strain and enabling optimal hydrophobic interactions [8]. This precise spatial arrangement underpins the scaffold's utility in designing receptor-specific agents.
Stereochemistry dictates the target affinity and selectivity of chiral piperazines. The (3S,5S) configuration demonstrates up to 100-fold greater potency at specific receptors compared to its (3R,5R) enantiomer, illustrating the critical importance of absolute configuration. In antitumor applications, oroxylin A derivatives containing (3S,5S)-dimethylpiperazine moieties exhibited IC₅₀ values of 1.42-9.52 μM against HCT116 and HepG2 cell lines – 5-20 times lower than unsubstituted analogs or alternative stereoisomers [7]. The stereospecific activity arises from three-dimensional complementarity with binding pockets: the S-methyl groups occupy specific hydrophobic subpockets while the benzyl group engages in cation-π interactions with conserved lysine residues.
Table 2: Stereochemical Influence on Pharmacological Activity in Piperazine Derivatives
Compound Class | (3S,5S) Activity | Other Stereoisomer Activity | Biological Target |
---|---|---|---|
Oroxylin A-piperazine | IC₅₀ = 1.42 μM (HCT116) | IC₅₀ = 12.5-50.6 μM | Antitumor (GI cancers) |
[7] | [7] | ||
Chrysin-sulfonylpiperazine | IC₅₀ = 4.67 μg/mL (HeLa) | IC₅₀ > 20 μg/mL | Antitumor (cervical cancer) |
[7] | [7] | ||
Chalcone-piperazine | IC₅₀ = 0.19 μM (A549) | Not reported | Antitumor (lung cancer) |
[7] |
The metabolic fate of chiral piperazines is stereodependent: (3S,5S)-isomers demonstrate 3-fold slower hepatic clearance in microsomal studies due to steric hindrance of glucuronidation sites. This translates to extended half-lives in vivo – a crucial pharmacokinetic advantage. Computational modeling reveals that the (3S,5S) configuration optimally positions the benzyl group for interaction with CYP3A4 allosteric sites, reducing oxidation rates by 40-60% compared to alternative stereoisomers [8]. Such stereochemical precision enables fine-tuning of drug-like properties while maintaining target engagement.
Benzylpiperazine (BZP) derivatives have evolved from simple synthetic intermediates to structurally sophisticated therapeutic candidates:
The structural evolution reflects increasing sophistication in piperazine chemistry:
Table 3: Developmental Milestones in Benzylpiperazine Chemistry
Time Period | Structural Features | Therapeutic Focus | Scientific Advance |
---|---|---|---|
1940-1960 | Unsubstituted BZP | Anthelmintics | Basic pharmacology |
[4] [9] | |||
1970-1990 | Monosubstituted (N1/N4) | Antidepressants | Receptor binding studies |
[4] | |||
1990-2010 | Disubstituted (C2/C3) | CNS modulation | Stereochemistry-activity relationships |
[9] | |||
2010-Present | Chiral, polysubstituted | Targeted oncology agents | Conformational restriction strategies |
[1] [5] [7] |
Modern synthetic approaches enable precise installation of the (3S,5S)-dimethyl configuration via chiral auxiliaries or asymmetric hydrogenation. The hydrochloride salt (CID 24196010) was developed to enhance crystallinity and solubility for pharmaceutical applications [1]. Current research focuses on exploiting the C₂-symmetry of (3S,5S)-1-benzyl-3,5-dimethylpiperazine to design bivalent ligands for dimeric targets, particularly in oncology and neurology [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2